molecular formula C22H21N5OS B2500848 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 893925-27-4

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2500848
CAS No.: 893925-27-4
M. Wt: 403.5
InChI Key: MVHHNFXHQLBLNP-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N5OS and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A notable application is in the development of radioligands for positron emission tomography (PET) imaging. Specifically, compounds within this chemical class have been used in the radiosynthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with PET. This application is crucial for advancing neuroimaging, enabling detailed study of neuroinflammatory processes, a key factor in neurodegenerative diseases (Dollé et al., 2008).

Antimicrobial and Antitumor Activity

Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated antimicrobial and antitumor activities. For instance, certain derivatives have been synthesized and shown to possess significant antimicrobial properties. This aspect of research opens avenues for the development of new therapeutic agents against various bacterial and fungal infections (Bondock et al., 2008). Furthermore, novel heterocyclic compounds incorporating this moiety have been evaluated for antibacterial activity, highlighting their potential as antibacterial agents (Azab et al., 2013).

Anticancer Research

Research into pyrazolo[3,4-d]pyrimidine derivatives has extended into anticancer applications. Some derivatives have been synthesized and tested for their in vitro cytotoxic activity against various cancer cell lines, showing promising results. This suggests their potential role in developing new anticancer therapies (Al-Sanea et al., 2020).

Antioxidant Activity

In addition to antimicrobial and anticancer properties, certain derivatives have been studied for their antioxidant activity. This research contributes to understanding how these compounds can be used to mitigate oxidative stress, a factor in many chronic diseases (Chkirate et al., 2019).

Mechanism of Action

This compound has been designed as a novel CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .

Future Directions

The compound has shown potent dual activity against examined cell lines and CDK2, and thus it was selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research could focus on further investigating its potential as a cancer treatment, including in vivo studies and clinical trials.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-14-8-9-19(16(3)10-14)27-21-17(11-25-27)22(24-13-23-21)29-12-20(28)26-18-7-5-4-6-15(18)2/h4-11,13H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHHNFXHQLBLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.